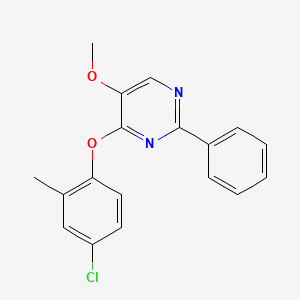

4-(4-Chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

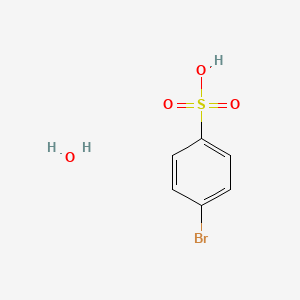

MCPA is a light-brown powder . It is primarily used to control broadleaf weeds .

Synthesis Analysis

MCPA can be synthesized from 4-chloro-2-methylphenol .Molecular Structure Analysis

The molecular structure of MCPA has been investigated using experimental tools such as FT-IR, FT-Raman, NMR and UV-Visible spectroscopy and theoretical tool; HF and DFT quantum computations .Chemical Reactions Analysis

MCPA can form conjugated complex with metals as a ligand . It has also been used in the synthesis of herbicidal ionic liquids .Physical And Chemical Properties Analysis

MCPA has a melting point of 101 °C and a vapour pressure of 5.77 ×10-2 mPa at 20 °C . Its solubility in water varies with pH .Applications De Recherche Scientifique

Pyrimidine Derivatives and Their Transformations

Research on pyrimidine derivatives, such as 4-(4-Chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine, has revealed various chemical transformations. For instance, studies have shown that heating certain methoxypyrimidines in triethylamine leads to their rearrangement into corresponding N-methyl-2-oxopyrimidines, offering insights into pyrimidine chemistry and potential synthetic applications (Brown & Lee, 1970).

Antiviral Applications

Certain pyrimidine derivatives have been explored for their antiviral properties. For example, 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibitory effects against retrovirus replication in cell culture, which indicates their potential as antiretroviral drugs (Hocková et al., 2003).

Novel Synthesis Methods

Research has also focused on developing novel methods for synthesizing pyrimidine derivatives. For instance, a study demonstrated the synthesis of various thienopyrimidines, which are structurally related to this compound, by reacting 4-methyl-6-mercapto-2-phenylpyrimidine-5-carbonitrile with different halo compounds (Moneam et al., 2003).

Pyrimidine Derivatives in Analgesic and Anti-inflammatory Research

Some pyrimidine derivatives have been synthesized and screened for analgesic and anti-inflammatory activities. This line of research provides insights into the potential therapeutic applications of these compounds (Dewangan et al., 2015).

Mécanisme D'action

Target of Action

It is structurally similar to phenoxy herbicides like mcpa . These herbicides act by mimicking the auxin growth hormone indoleacetic acid (IAA) . Auxins play a crucial role in plant growth and development, regulating processes such as cell division, elongation, and differentiation .

Mode of Action

The mode of action of this compound is likely similar to that of MCPA and other phenoxy herbicides . These herbicides mimic the action of the plant growth hormone auxin, leading to rapid, uncontrolled growth . This “growing to death” phenomenon is particularly effective against broad-leaf weeds, while leaving monocotyledonous crops like wheat or maize relatively unaffected .

Biochemical Pathways

Mcpa and other phenoxy herbicides, to which this compound is structurally similar, interfere with the normal functioning of auxin-responsive genes, disrupting normal plant growth and development .

Pharmacokinetics

A related compound, mcpa, has been detected in both water and soil samples , suggesting that it can be absorbed and distributed in the environment

Result of Action

Mcpa and other phenoxy herbicides, to which this compound is structurally similar, induce rapid, uncontrolled growth in broad-leaf plants, leading to their death .

Action Environment

The action, efficacy, and stability of “4-(4-Chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine” can be influenced by various environmental factors. For instance, the solubility and thermal stability of related ionic liquids have been characterized , suggesting that these properties could influence the compound’s action. Additionally, the presence of the compound in water and soil samples indicates that it can persist in the environment

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-12-10-14(19)8-9-15(12)23-18-16(22-2)11-20-17(21-18)13-6-4-3-5-7-13/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGBXIUOGSVXEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC2=NC(=NC=C2OC)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820149 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-methylphenyl)ethanone](/img/structure/B2379165.png)

![N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine](/img/structure/B2379167.png)

![3-[(4-chlorophenyl)methoxy]-N'-[(1E)-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene]thiophene-2-carbohydrazide](/img/structure/B2379168.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2379172.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2379174.png)